![molecular formula C8H8F3N3O B1451270 2-(trifluoromethyl)-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one CAS No. 1566706-02-2](/img/structure/B1451270.png)
2-(trifluoromethyl)-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one
Overview
Description
The compound is a derivative of pyrimidine . Pyrimidines are important substances in the synthesis of various active molecules and are extensively used in the intermediate skeleton of agrochemicals . They have attracted attention due to their extensive biological activities, including antiviral, antibacterial, antifungal, and insecticidal activities .
Synthesis Analysis
While specific synthesis methods for this compound were not found, a related study describes the synthesis of novel pyrimidine derivatives containing an amide moiety . Another study discusses the metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-ones .Chemical Reactions Analysis
A study discusses the metal-free C-3 chalcogenation (sulfenylation and selenylation) of 4H-pyrido[1,2-a]pyrimidin-4-ones . This operationally simple reaction proceeds under mild reaction conditions, can be executed in gram scale, and also highlights broad functional group tolerance .Scientific Research Applications
Chalcogenation
This compound has been used in the process of C-3 chalcogenation . This operationally simple reaction proceeds under mild conditions and can be executed in gram scale. It has been used to synthesize diversely orchestrated 3-ArS/ArSe derivatives in high yields (up to 95%) .
Pharmaceutical Applications
The compound exhibits versatile biological activities . It has been used in the development of drugs for various diseases, including as anticancer agents .
Laboratory Chemicals
It is used as a laboratory chemical . Laboratory chemicals are substances used for scientific research purposes.
Food, Drug, Pesticide or Biocidal Product Use
This compound is also used in food, drug, pesticide or biocidal product use .
Therapeutic Potential
Imidazole containing compounds, such as this one, have a broad range of chemical and biological properties . They have been used in the development of new drugs and show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Synthesis of Diversely Orchestrated Derivatives
An expeditious metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one has been devised to synthesize diversely orchestrated 3-ArS/ArSe derivatives in high yields .
Mechanism of Action
Target of Action
Many pyrimidine derivatives are known to interact with various targets in the body, including enzymes, receptors, and DNA/RNA. The specific target would depend on the exact structure of the compound .
Mode of Action
Pyrimidine derivatives often work by binding to their target and altering its function. This could involve inhibiting an enzyme, activating a receptor, or interfering with the replication of DNA/RNA .
Biochemical Pathways
The affected pathways would depend on the specific target of the compound. For example, if the compound targets an enzyme involved in a particular biochemical pathway, it could disrupt that pathway and affect the downstream processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Factors such as solubility, stability, and size can influence how well the compound is absorbed, how it is distributed in the body, how it is metabolized, and how it is excreted .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. This could range from killing cells (as in the case of anticancer drugs) to reducing inflammation or pain .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. For example, certain compounds might be more effective or stable in acidic environments, while others might be more effective or stable in neutral or basic environments .
properties
IUPAC Name |
2-(trifluoromethyl)-6,7,8,9-tetrahydropyrimido[1,2-a]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N3O/c9-8(10,11)5-4-6(15)14-3-1-2-12-7(14)13-5/h4H,1-3H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUMXCLQKZZHFTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=NC(=CC(=O)N2C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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